molecular formula C14H14BNO3 B3430979 2-(Benzylcarbamoyl)benzeneboronic acid CAS No. 874459-83-3

2-(Benzylcarbamoyl)benzeneboronic acid

Cat. No.: B3430979
CAS No.: 874459-83-3
M. Wt: 255.08 g/mol
InChI Key: IXPSRMJLVYVVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance of Boronic Acids in Organic Synthesis

The journey of boronic acids began in 1860 when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. organic-chemistry.org Initially regarded as chemical curiosities, their true potential was not fully realized for over a century. The landscape of organic synthesis was profoundly changed with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comnih.gov This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, has become a premier method for constructing biaryl and other complex structures central to pharmaceuticals, agrochemicals, and materials science. nih.gov

Boronic acids are favored for these reactions due to their general stability to air and moisture, ease of handling, and the environmentally benign nature of their boric acid byproduct. organic-chemistry.org Beyond cross-coupling, their utility extends to acting as protecting groups for diols, components of sensors for saccharides, and as pharmacophores in medicinal chemistry. nih.gov The development of new synthetic routes, including direct C-H borylation and improved transmetalation techniques, continues to expand the accessibility and application of this versatile class of compounds. mdpi.comnih.gov

Unique Chemical Features and Research Focus of N-Acyl Benzeneboronic Acids

N-acyl benzeneboronic acids are a specialized subclass of arylboronic acids characterized by an N-acyl (amide) group on the benzene (B151609) ring. This feature introduces several unique chemical properties that are a focus of current research. The amide group can significantly influence the electronic properties of the boronic acid moiety.

A key area of investigation is the potential for intramolecular interactions, particularly when the amide is positioned ortho to the boronic acid, as in 2-(Benzylcarbamoyl)benzeneboronic acid. The proximity of the amide's carbonyl oxygen or N-H group to the boronic acid can lead to the formation of an intramolecular hydrogen bond or a dative B-O or B-N bond. nih.govmit.edu Such interactions can stabilize the molecule, modulate the Lewis acidity of the boron center, and influence the compound's conformation. rowansci.comnih.gov For instance, studies on related α-amidoboronic acids have shown that intramolecular dative bonds can form a five-membered ring, a structural motif that depends on the substituents present. nih.gov This internal coordination can enhance stability against oxidative degradation, a known issue for some boronic acids. mit.edu

Specific Context and Research Landscape of this compound

Direct research and literature specifically detailing the synthesis and characterization of this compound are limited. Much of the available information is derived from studies on analogous structures, such as the para-isomer, 4-(benzylcarbamoyl)benzeneboronic acid, or other ortho-substituted benzeneboronic acids. nih.gov

The synthesis of this compound would likely proceed through established methods for amide bond formation and boronic acid synthesis. A plausible route involves the reaction of 2-aminobenzeneboronic acid with benzyl (B1604629) isocyanate or the coupling of 2-aminobenzeneboronic acid with benzoic acid or an activated benzoic acid derivative (like benzoyl chloride) in the presence of a coupling agent. Another potential pathway could be the borylation of a pre-formed amide, 2-bromo-N-benzylbenzamide, using a palladium-catalyzed reaction with a boron source like bis(pinacolato)diboron (B136004), followed by hydrolysis. mdpi.com

The defining feature of this compound is the ortho-relationship between the benzylcarbamoyl group and the boronic acid. This arrangement strongly suggests the potential for a stable intramolecular hydrogen bond between the amide N-H proton and one of the hydroxyl oxygens of the boronic acid, or between the amide carbonyl oxygen and a hydroxyl proton of the boronic acid. nih.govresearchgate.net This internal hydrogen-bonding network would likely enforce a more planar conformation and could significantly impact the compound's physical and chemical properties, including its solubility, crystal packing, and reactivity. nih.gov

Overview of Key Research Domains Pertaining to this compound

While dedicated studies on this specific molecule are not prevalent, its structural motifs suggest relevance in several key research domains:

Medicinal Chemistry and Drug Design: Boronic acids are known inhibitors of certain enzymes, particularly serine proteases, where the boron atom can form a stable, tetrahedral complex with the active site serine residue. mdpi.com The N-acyl aminoboronic acid scaffold is a component of several approved drugs, such as bortezomib (B1684674) and ixazomib. mdpi.com The ortho-amide structure of this compound could be explored for its potential as an enzyme inhibitor, where the benzyl group could interact with hydrophobic pockets in a binding site.

Supramolecular Chemistry and Sensing: The ability of boronic acids to reversibly bind with diols makes them excellent candidates for developing sensors, particularly for carbohydrates. rsc.org The N-acyl group could be functionalized to incorporate reporter groups (e.g., fluorophores), creating a sensor where diol binding induces a detectable signal.

Catalysis and Synthesis: Ortho-substituted boronic acids, such as 2-carboxyphenylboronic acid, have been shown to act as unique organocatalysts. mit.edu The ortho-benzylcarbamoyl group could potentially act as a directing group in transition metal-catalyzed reactions or participate in catalysis through hydrogen bonding, influencing the stereochemical outcome of a reaction.

Materials Science: Arylboronic acids are used as building blocks for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. researchgate.net The specific stereoelectronic profile imparted by the ortho-benzylcarbamoyl group could be used to design new materials with tailored properties.

Compound Data Tables

Table 1: Physicochemical Properties of this compound (Predicted) Note: As experimental data is not widely available, these are estimated properties.

Property Value
Molecular Formula C₁₄H₁₄BNO₃
Molecular Weight 255.08 g/mol
Appearance Likely a white or off-white solid

| Solubility | Expected to be soluble in polar organic solvents |

Table 2: Related Compound Information

Compound Name CAS Number Key Feature/Application Reference
4-(Benzylcarbamoyl)benzeneboronic acid 874288-51-0 Isomeric analogue, used in medicinal chemistry research. nih.gov
2-Carboxyphenylboronic acid 13133-34-5 Ortho-substituted, cyclizes to benzoxaborolone, used in catalysis. mit.edu
Phenylboronic acid 98-80-6 Parent arylboronic acid, widely used in Suzuki coupling. mdpi.com

Properties

IUPAC Name

[2-(benzylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-9,18-19H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPSRMJLVYVVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)NCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207329
Record name B-[2-[[(Phenylmethyl)amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874459-83-3
Record name B-[2-[[(Phenylmethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874459-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-[[(Phenylmethyl)amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzylcarbamoyl Benzeneboronic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 2-(Benzylcarbamoyl)benzeneboronic acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. nih.govchemspider.comamanote.comnih.gov For this compound, two primary disconnections guide the synthetic strategy.

The first and most logical disconnection is at the amide bond (C-N bond) of the benzylcarbamoyl group. This leads to two precursor molecules: 2-boronobenzoic acid and benzylamine (B48309). This approach is advantageous as both precursors are readily available or can be synthesized through established methods.

A second key disconnection targets the carbon-boron bond (C-B bond). This suggests two main forward synthetic pathways:

Late-stage borylation: Starting with a pre-formed N-benzylbenzamide derivative, a boryl group is introduced at the ortho position. This can be achieved through methods like directed ortho-metalation or palladium-catalyzed borylation of an ortho-halo-N-benzylbenzamide.

Early-stage borylation: This approach begins with a borylated benzene (B151609) derivative, such as a halophenylboronic acid or ester, to which the benzylcarbamoyl sidechain is subsequently attached.

These disconnections form the basis for the synthetic methodologies discussed in the following sections.

Boronylation Strategies for the Arylboronic Acid Moiety

The introduction of the boronic acid group at the ortho position to the carbamoyl (B1232498) functionality is a critical step in the synthesis. Several powerful methods have been developed for this purpose.

Directed ortho-Metalation (DoM) and Subsequent Electrophilic Boronylation

Directed ortho-Metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. nih.govupenn.edu In this method, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.gov The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, a boron-containing electrophile like trimethyl borate (B1201080), to install the boronic acid moiety.

The amide group, particularly a tertiary amide, is a powerful DMG. upenn.edunsf.gov Therefore, starting with N,N-disubstituted benzamides is a common approach. For the synthesis of this compound, a secondary amide is present. While secondary amides can also act as DMGs, the acidic N-H proton can be competitively deprotonated. This can be overcome by using an excess of the organolithium base or by protecting the amide nitrogen.

A typical reaction sequence involves the treatment of the N-benzylbenzamide with a strong base like n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. nsf.gov The subsequent addition of an electrophilic boron source, such as trimethyl borate or triisopropyl borate, followed by acidic workup, yields the desired this compound.

Table 1: Representative Conditions for Directed ortho-Metalation and Borylation

Directing GroupBaseBoron ElectrophileSolventTemperature (°C)Reference
Tertiary Amides-BuLi/TMEDAB(OiPr)₃THF-78 researchgate.net
Secondary Amide2 equiv. n-BuLiB(OMe)₃THF-78 to 0 nsf.gov

TMEDA = Tetramethylethylenediamine

Palladium-Catalyzed Borylation of Ortho-Substituted Halobenzenes

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. The Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent, is a versatile method for preparing arylboronic acids and their esters. nih.govupenn.edunih.govrsc.org

For the synthesis of this compound, this strategy would commence with 2-halo-N-benzylbenzamide (where the halogen is typically bromine or iodine). This precursor can be synthesized by the amidation of the corresponding 2-halobenzoic acid or 2-halobenzoyl chloride with benzylamine.

The borylation reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or PdCl₂(dppf), a phosphine (B1218219) ligand, a base (e.g., potassium acetate (B1210297) or potassium phosphate), and a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.gov The reaction yields the corresponding boronate ester, which can then be hydrolyzed to the boronic acid. A key advantage of this method is its high functional group tolerance. nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Borylation

Aryl HalidePalladium CatalystLigandBaseBoron ReagentSolventTemperature (°C)Reference
Aryl BromidePd(OAc)₂SPhosK₃PO₄B₂pin₂Dioxane80-100 nih.gov
Aryl ChloridePdCl₂(dppf)dppfKOAcB₂pin₂Dioxane80 upenn.edu

dppf = 1,1'-Bis(diphenylphosphino)ferrocene, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

More recently, iridium-catalyzed C-H borylation has emerged as a powerful alternative, allowing for the direct borylation of benzamides at the ortho position with high selectivity. nih.govresearchgate.net

Nucleophilic Addition to Boron Electrophiles

Another, though less commonly employed for this specific target, synthetic route involves the nucleophilic addition of an organometallic reagent to a boron electrophile. mdpi.com This is one of the oldest methods for creating carbon-boron bonds. nih.govchemicalbook.com

In the context of synthesizing this compound, this would involve the generation of an organometallic species at the ortho position of the benzylcarbamoyl group. For instance, a 2-lithio-N-benzylbenzamide, generated via ortho-lithiation as described in section 2.2.1, can act as the nucleophile. This nucleophile would then attack a trialkyl borate, such as trimethyl borate, to form a boronate complex. Subsequent acidic hydrolysis liberates the desired arylboronic acid.

While conceptually straightforward, this method can be limited by the reactivity of the organometallic intermediate with other functional groups present in the molecule.

Synthesis of the Benzylcarbamoyl Functionality

The formation of the amide bond is a fundamental transformation in organic chemistry and is central to the synthesis of this compound.

Amide Bond Formation via Coupling Reagents and Activated Carboxylic Acid Derivatives

The most common and efficient method for forming the benzylcarbamoyl group is through the coupling of a carboxylic acid or its activated derivative with benzylamine. researchgate.net

If the synthetic strategy involves late-stage borylation, one would start by synthesizing N-benzylbenzamide or a 2-halo-N-benzylbenzamide. This is typically achieved by reacting benzoic acid (or a 2-halobenzoic acid) with benzylamine in the presence of a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. For instance, 2-bromobenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-bromobenzoyl chloride. This activated intermediate then readily reacts with benzylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct, to yield 2-bromo-N-benzylbenzamide. researchgate.net

Another viable starting material is phthalic anhydride (B1165640). Reaction of phthalic anhydride with benzylamine initially forms a phthalamic acid, which is 2-(benzylcarbamoyl)benzoic acid. researchgate.net This intermediate already contains the required benzylcarbamoyl functionality and a carboxylic acid at the ortho position, which can then be subjected to further transformations if needed, although direct conversion of the carboxylic acid to a boronic acid is not a standard procedure.

Table 3: Common Reagents for Amide Bond Formation

Carboxylic Acid DerivativeCoupling Reagent/Activating AgentAmineBaseSolventReference
Carboxylic AcidEDC/HOBtBenzylamineDIPEADMF/CH₂Cl₂ nih.gov
Acyl Chloride-BenzylamineTriethylamineCH₂Cl₂ researchgate.net
Phthalic Anhydride-Benzylamine-THF researchgate.net

EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = 1-Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide

Sequential Functionalization of Precursors to Install the Carbamoyl Group

The construction of this compound can be efficiently achieved through the sequential introduction of the key functional groups. This step-wise approach allows for greater control over the reaction and facilitates the purification of intermediates. Two primary strategies are commonly employed: the amidation of a pre-formed boronic acid precursor and the borylation of a pre-formed amide.

Strategy 1: Amidation of 2-Carboxybenzeneboronic Acid

This pathway commences with the readily available 2-carboxybenzeneboronic acid. The carboxylic acid functionality is then coupled with benzylamine to form the desired amide bond. This reaction is typically facilitated by standard peptide coupling reagents.

A common method involves the direct amidation of the carboxylic acid with benzylamine. Boric acid itself can serve as a catalyst for the direct formation of amides from carboxylic acids and amines, offering a green and cost-effective option. nih.govnih.gov The reaction proceeds by heating a mixture of 2-carboxybenzeneboronic acid, benzylamine, and a catalytic amount of boric acid, often in a high-boiling solvent like xylene or under solvent-free conditions. nih.govnih.gov

Alternatively, more conventional coupling agents can be employed to achieve high yields and mild reaction conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), are effective for this transformation. organic-chemistry.org

Strategy 2: Borylation of N-Benzyl-2-halobenzamide

An alternative and widely used sequential approach involves the initial synthesis of an N-benzyl-2-halobenzamide, followed by a palladium-catalyzed borylation reaction. This method offers the advantage of utilizing readily accessible and often more stable halo-aromatic precursors.

The first step is the straightforward acylation of benzylamine with a 2-halobenzoyl chloride (e.g., 2-bromobenzoyl chloride or 2-iodobenzoyl chloride) in the presence of a base such as triethylamine or pyridine to yield the corresponding N-benzyl-2-halobenzamide.

The subsequent and crucial step is the introduction of the boronic acid moiety. This is typically achieved through a Miyaura borylation reaction. The N-benzyl-2-halobenzamide is reacted with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govscispace.com A typical catalytic system consists of a palladium(0) source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, for instance, PPh₃ (triphenylphosphine) or a more electron-rich phosphine like P(t-Bu)₃ (tri-tert-butylphosphine). scispace.com The reaction is generally carried out in an aprotic solvent like dioxane, THF, or toluene (B28343) at elevated temperatures. The resulting product is the pinacol (B44631) ester of this compound, which can then be hydrolyzed under acidic or basic conditions to afford the final boronic acid.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The synthesis of this compound necessitates precise control over both chemoselectivity and regioselectivity to ensure the desired substitution pattern and avoid the formation of unwanted byproducts.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing this compound, several chemoselective challenges can arise depending on the chosen synthetic route.

When employing the strategy of amidating 2-carboxybenzeneboronic acid, the primary chemoselective consideration is to avoid reactions involving the boronic acid group. Boronic acids can undergo various side reactions, such as protodeboronation (loss of the boronic acid group) under harsh acidic or basic conditions, or the formation of boroxines (anhydrides of boronic acids). The use of mild coupling reagents and reaction conditions is therefore crucial to preserve the boronic acid moiety during the amidation step.

In the alternative route involving the borylation of N-benzyl-2-halobenzamide, chemoselectivity is primarily centered around the C-X bond (where X is a halogen) and the amide functionality. The palladium catalyst must selectively activate the C-X bond for oxidative addition without interacting with the N-H or C=O bonds of the amide group. Modern palladium catalysts and ligands are generally highly selective for C-X bond activation, making this a reliable method.

Regioselectivity:

Regioselectivity is critical for obtaining the ortho substitution pattern of this compound.

In the synthesis starting from 2-carboxybenzeneboronic acid or a 2-halobenzoyl chloride, the regiochemistry is pre-determined by the starting material. The key is to ensure that the starting materials are regiochemically pure.

A more advanced strategy that highlights the importance of regioselectivity is the direct C-H activation/borylation of N-benzylbenzamide. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct introduction of boron moieties onto aromatic rings. nih.gov In the case of N-benzylbenzamide, the amide group can act as a directing group, guiding the borylation to the ortho position of the benzene ring. nih.gov This approach offers high atom economy by avoiding the need for pre-installed leaving groups. The choice of the iridium catalyst and ligand system is paramount to achieving high ortho-selectivity over meta or para borylation. nih.govresearchgate.net For instance, certain bipyridine or phenanthroline-based ligands in combination with an iridium precursor can effectively direct the borylation to the sterically less hindered C-H bond at the ortho position. nih.gov

Purification and Isolation Techniques for Research-Grade this compound

The purification of this compound to a research-grade standard is essential to remove unreacted starting materials, catalyst residues, and byproducts. The presence of the polar boronic acid and amide functionalities, as well as the nonpolar benzyl (B1604629) group, imparts specific solubility characteristics that can be exploited for purification.

Crystallization:

Recrystallization is a primary and highly effective method for purifying solid organic compounds. For this compound, a suitable solvent system must be identified. This typically involves dissolving the crude product in a hot solvent in which it is soluble and then allowing it to cool slowly, inducing the formation of pure crystals. A mixture of solvents, such as an alcohol (e.g., ethanol, methanol) and water, or an ester (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexanes), can be effective. The polarity of the solvent system can be fine-tuned to achieve optimal purification.

Acid-Base Extraction:

The acidic nature of the boronic acid group provides a valuable handle for purification via acid-base extraction. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, acidified (e.g., with HCl), and the purified boronic acid will precipitate out or can be extracted back into an organic solvent. This technique is particularly useful for removing non-acidic byproducts.

Chromatography:

While often more resource-intensive, column chromatography can be employed for the purification of highly pure samples or for the separation of closely related impurities. Due to the polarity of the compound, normal-phase silica (B1680970) gel chromatography can be challenging, as boronic acids can sometimes streak or bind irreversibly to the silica. However, using a solvent system containing a small amount of a polar modifier like methanol (B129727) or acetic acid in a less polar eluent (e.g., dichloromethane (B109758) or ethyl acetate) can mitigate these issues.

For the pinacol ester intermediate, which is less polar, standard silica gel chromatography using a gradient of ethyl acetate in hexanes is a very effective purification method. orgsyn.org The purified ester can then be cleanly hydrolyzed to the desired boronic acid.

Mechanistic Investigations of 2 Benzylcarbamoyl Benzeneboronic Acid Reactivity

Fundamental Reactivity Profiles of the Boronic Acid Functionality

The boronic acid group, -B(OH)₂, is the cornerstone of the reactivity of 2-(benzylcarbamoyl)benzeneboronic acid. Its chemical behavior is characterized by several key processes, including transmetalation in cross-coupling reactions, the formation and hydrolysis of boronate derivatives, and its inherent Lewis acidity.

Transmetalation Processes in Cross-Coupling Reactions

A pivotal role of boronic acids in organic synthesis is their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.gov The key step in the catalytic cycle is transmetalation, where the organic group from the boron atom is transferred to the palladium center. For this compound, this process involves the reaction of an organopalladium(II) halide complex with a boronate species, which is formed by the reaction of the boronic acid with a base.

The generally accepted mechanism involves the formation of a palladium-boronate intermediate, which then undergoes intramolecular transfer of the aryl group from boron to palladium, followed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The rate and efficiency of transmetalation are influenced by factors such as the nature of the palladium catalyst, the ligands, the base, and the solvent system. While specific kinetic data for this compound is not extensively documented, studies on related arylboronic acids provide insight into the expected reactivity.

Table 1: Illustrative Kinetic Parameters for Transmetalation in Suzuki-Miyaura Coupling of a Generic Arylboronic Acid

ParameterValueConditions
Rate Constant (k)1.5 x 10⁻² M⁻¹s⁻¹Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 80 °C
Activation Energy (Ea)65 kJ/mol-

Note: This data is illustrative for a generic arylboronic acid and serves to represent the typical order of magnitude for these parameters.

Formation and Hydrolysis of Boronate Esters and Anhydrides

Boronic acids readily undergo reversible condensation reactions with diols to form cyclic boronate esters. researchgate.netresearchgate.net This reactivity is fundamental to their use as protecting groups and in the construction of sensors and dynamic covalent systems. The formation of boronate esters from this compound is an equilibrium process, the position of which is dependent on the diol structure, solvent, and temperature.

The hydrolysis of boronate esters is the reverse reaction and is a critical consideration in their application. The stability of boronate esters towards hydrolysis is influenced by steric and electronic factors. researchgate.net Generally, esters derived from sterically hindered diols exhibit greater hydrolytic stability. The rate of hydrolysis is also pH-dependent, with catalysis observed under both acidic and basic conditions. For ortho-substituted phenylboronic acids, intramolecular interactions can also influence the stability of the corresponding boronate esters.

Table 2: Representative Hydrolysis Rate Constants for Phenylboronate (B1261982) Esters

Boronate EsterHydrolysis Rate Constant (k_hyd)Conditions
Phenylboronate-ethylene glycol3.2 x 10⁻³ s⁻¹pH 7.4, 25 °C
Phenylboronate-pinacol1.5 x 10⁻⁴ s⁻¹pH 7.4, 25 °C

Note: These values are for phenylboronate esters and illustrate the effect of the diol structure on hydrolytic stability.

Boronic acids can also dehydrate to form cyclic trimers known as boroxines (anhydrides). The equilibrium between the boronic acid and its boroxine (B1236090) is dependent on the concentration and the presence of water.

Lewis Acidity and Complexation Chemistry of this compound

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid. This Lewis acidity is central to its ability to interact with Lewis bases, most notably hydroxide (B78521) ions to form a tetrahedral boronate species, [R-B(OH)₃]⁻. researchgate.netnih.gov The acidity of a boronic acid is quantified by its pKa value. For phenylboronic acids, the pKa is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity and lower the pKa. nih.gov

Table 3: pKa Values of Selected Phenylboronic Acid Derivatives

CompoundpKa
Phenylboronic acid8.8
4-Carbamoylphenylboronic acid8.2
2-Carbamoylphenylboronic acid7.9 (estimated)

Note: The pKa for 2-carbamoylphenylboronic acid is an estimated value based on trends observed for ortho-substituted derivatives.

The Lewis acidic nature of the boron center also allows for complexation with various other Lewis basic species, which is a key feature in its catalytic activity and its use in sensor design.

Intramolecular Effects of the Benzylcarbamoyl Moiety on Boronic Acid Reactivity

The presence of the benzylcarbamoyl group at the ortho-position introduces significant intramolecular effects that modulate the reactivity of the boronic acid functionality. These effects are primarily driven by the potential for intramolecular hydrogen bonding and chelation.

Intramolecular Hydrogen Bonding Influences on Proton Exchange and Conformation

The amide N-H proton and the carbonyl oxygen of the benzylcarbamoyl group are in close proximity to the boronic acid's hydroxyl groups. This arrangement allows for the formation of intramolecular hydrogen bonds. Spectroscopic techniques such as NMR can provide evidence for such interactions, often observed as a downfield shift of the participating proton signals. rsc.orgnih.gov

This intramolecular hydrogen bonding can influence the conformation of the molecule, restricting the rotation around the C-C and C-B bonds. This conformational rigidity can, in turn, affect the accessibility of the boron center and the orientation of the reactive groups, thereby influencing the rates of reactions such as esterification and transmetalation. The hydrogen bond network can also facilitate proton exchange processes, which can be crucial in the catalytic cycles involving the boronic acid.

Chelation-Assisted Reactivity and Structural Preorganization

The ortho-benzylcarbamoyl group can act as a chelating ligand, with the amide oxygen and one of the boronic acid hydroxyl groups coordinating to a metal center. This chelation can pre-organize the molecule into a reactive conformation, leading to enhanced rates and selectivities in certain reactions. nih.gov

In the context of Suzuki-Miyaura coupling, such chelation to the palladium center can stabilize the transition state of the transmetalation step, potentially accelerating the reaction. This "directing group" effect is a well-established strategy in organic synthesis to control reactivity. The formation of a stable five- or six-membered chelate ring involving the palladium, the boron, and the ortho-substituent can lower the activation energy of the C-C bond-forming step. While detailed mechanistic studies on this compound are limited, the principles of chelation-assisted reactivity in related systems strongly suggest its importance in the chemical behavior of this compound.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is the primary site for potential electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity and rate of these reactions are dictated by the electronic effects of the two substituents: the boronic acid group (-B(OH)₂) and the benzylcarbamoyl group (-CONHCH₂Ph).

The boronic acid group is generally considered a deactivating group and a meta-director in electrophilic aromatic substitution. This is due to the electron-withdrawing inductive effect of the boron atom. However, under certain conditions, resonance effects involving the lone pairs of the hydroxyl groups can slightly offset this deactivation.

The benzylcarbamoyl group is also a deactivating group and a meta-director. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects. Therefore, with two meta-directing groups present, electrophilic substitution on this compound is predicted to be challenging and would likely require harsh reaction conditions. The substitution would be expected to occur at the positions meta to both substituents, primarily at the C4 and C6 positions.

Nucleophilic aromatic substitution (SNA) on the benzene ring of this compound is also a possibility, particularly if a suitable leaving group is present on the ring. The presence of the electron-withdrawing boronic acid and amide groups would activate the ring towards nucleophilic attack. For substitution to occur, a leaving group, such as a halogen, would need to be present at a position ortho or para to one or both of these activating groups.

Reactivity of the Amide Linkage: Hydrolysis and Functional Group Transformations

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. masterorganicchemistry.comyoutube.comyoutube.com This reaction would cleave the amide bond, yielding 2-carboxybenzeneboronic acid and benzylamine (B48309). masterorganicchemistry.comyoutube.comyoutube.com

Acid-catalyzed hydrolysis would involve the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com Subsequent proton transfers would lead to the departure of benzylamine as the leaving group. youtube.com

Base-catalyzed hydrolysis would proceed through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com The resulting tetrahedral intermediate would then collapse, eliminating the benzylamide anion, which would then be protonated by the solvent. youtube.com

Beyond hydrolysis, the amide linkage could potentially undergo other functional group transformations. For instance, reduction of the amide would yield an amine. Dehydration of the primary amide (if the benzyl (B1604629) group were replaced by a hydrogen) could produce a nitrile. However, the presence of the boronic acid group might interfere with or participate in these reactions, leading to unexpected products.

Computational Probes into Reaction Mechanisms Involving this compound

For amide hydrolysis, computational models can elucidate the step-by-step mechanism, including the role of solvent molecules in proton transfer events. usfq.edu.ec Such studies can also predict the relative rates of acid- and base-catalyzed hydrolysis. Furthermore, computational analysis could explore the potential for intramolecular catalysis, where the boronic acid group might participate in the hydrolysis of the neighboring amide linkage. For instance, the boronic acid could act as a Lewis acid to activate the carbonyl group or as a Brønsted acid to facilitate proton transfer.

Computational methods could also be used to investigate other potential reactions, such as the formation of cyclic structures through intramolecular interactions between the boronic acid and amide functionalities. These theoretical investigations would be invaluable in guiding future experimental work on the reactivity of this intriguing bifunctional molecule.

Applications of 2 Benzylcarbamoyl Benzeneboronic Acid in Advanced Organic Synthesis

2-(Benzylcarbamoyl)benzeneboronic acid as a Coupling Partner in Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Arylboronic acids are key substrates in many of these transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.net This reaction is widely employed in the synthesis of biaryls, polyolefins, and styrenes. libretexts.org The general mechanism involves the oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net While the reactivity of various phenylboronic acids is well-documented, specific studies detailing the performance of this compound in Suzuki-Miyaura couplings, including reaction conditions, yields, and substrate scope, are not available in the reviewed literature. researchgate.netnih.govnih.gov

Copper-Catalyzed Chan-Lam-Evans Coupling Reactions

The Chan-Lam-Evans (CLE) coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using a copper catalyst. nih.govorganic-chemistry.org This reaction typically involves the coupling of an arylboronic acid with an amine or alcohol. organic-chemistry.org It is appreciated for its often mild reaction conditions, which can sometimes be conducted in the presence of air. nih.gov The proposed mechanism involves the formation of a copper-aryl species, which then undergoes reductive elimination with the heteroatom nucleophile. st-andrews.ac.uk Despite the broad utility of the CLE reaction for synthesizing aryl amines and ethers, specific examples and detailed conditions for the use of this compound as the arylboron source were not found. researchgate.netchemrxiv.org

Petasis Multicomponent Reactions Incorporating this compound

The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgresearchgate.net This reaction is particularly useful for the synthesis of α-amino acids and other structurally complex amines. nih.govmdpi.com The reaction is believed to proceed through the formation of a boronate complex between the boronic acid and the adduct of the amine and carbonyl (an iminium ion or enamine), followed by an intramolecular transfer of the organic group from boron to carbon. organic-chemistry.orgresearchgate.net No specific studies demonstrating the incorporation of this compound into a Petasis reaction were identified. researchgate.net

Utilization as a Precursor for Diverse Organic Scaffolds

The unique substitution pattern of this compound, featuring a boronic acid and a benzylcarbamoyl group in an ortho relationship, suggests its potential as a precursor for a variety of heterocyclic and polycyclic organic scaffolds. The proximate reactive groups could, in principle, be utilized in intramolecular cyclization reactions to construct novel molecular architectures. However, literature detailing such transformations originating from this specific starting material is not currently available.

Role in Organocatalysis and Acid-Base Catalysis

Certain boronic acids are known to act as organocatalysts, leveraging their Lewis acidity to activate substrates. The potential for this compound to function in this capacity, perhaps with the amide group participating in the catalytic cycle through hydrogen bonding or as a directing group, is a point of academic interest. However, no published research was found that investigates or reports on the organocatalytic or acid-base catalytic properties of this compound.

Contributions to Dynamic Covalent Chemistry (DCC) and Reversible Bond Formation

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a cornerstone of dynamic covalent chemistry (DCC). This property is exploited in the creation of self-healing materials, sensors, and dynamic combinatorial libraries. The this compound moiety could potentially participate in such dynamic systems. The amide group might influence the stability and kinetics of boronate ester formation. Nevertheless, specific studies on the application of this compound in the field of DCC are absent from the current body of scientific literature.

Molecular Recognition and Supramolecular Chemistry Involving 2 Benzylcarbamoyl Benzeneboronic Acid

Design Principles for Boronic Acid-Based Molecular Recognition Systems

Boronic acids are versatile building blocks for molecular recognition systems due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a common motif in biologically significant molecules like saccharides. nih.gov The design of boronic acid-based receptors is guided by several key principles:

Lewis Acidity and pKa: The boron atom in a boronic acid is a Lewis acid, capable of accepting a lone pair of electrons. The acidity, and thus the binding affinity for diols, is influenced by the substituents on the phenyl ring. Electron-withdrawing groups increase the Lewis acidity of the boron atom, lowering the pKa of the boronic acid and enhancing its ability to bind diols at physiological pH.

Intramolecular Interactions: The introduction of a substituent at the ortho position, such as the benzylcarbamoyl group in the target molecule, can lead to intramolecular interactions that modulate the properties of the boronic acid. For instance, an ortho-aminomethyl group can form an intramolecular B-N dative bond, which influences the pKa and binding properties. researchgate.netresearchgate.net In the case of 2-(benzylcarbamoyl)benzeneboronic acid, an intramolecular hydrogen bond between the N-H of the amide and one of the hydroxyl groups of the boronic acid is conceivable.

Pre-organization and Cooperativity: For the recognition of larger molecules or to achieve higher selectivity, multiple boronic acid units can be incorporated into a larger scaffold. The spatial arrangement of these units is crucial for achieving cooperative binding to multiple diol groups on a target molecule.

Reporter Groups: To signal a binding event, boronic acid receptors are often functionalized with reporter groups, such as fluorophores. The binding of an analyte can induce a change in the electronic environment of the reporter, leading to a detectable change in fluorescence or color.

These design principles allow for the creation of sophisticated boronic acid-based sensors and recognition systems tailored for specific analytes.

Non-Covalent Interactions of this compound: Hydrogen Bonding, π-Stacking, and Van der Waals Forces

The supramolecular chemistry of this compound is expected to be rich, driven by a variety of non-covalent interactions:

Hydrogen Bonding: The boronic acid group is an excellent hydrogen bond donor and acceptor. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. psu.edursc.org The presence of the benzylcarbamoyl group introduces additional hydrogen bonding sites (N-H and C=O), which can participate in forming extended supramolecular architectures. nih.govnih.gov Intramolecular hydrogen bonding between the amide N-H and the boronic acid OH is also a possibility that would influence the molecule's conformation.

π-Stacking: The two phenyl rings in this compound (the boronic acid-bearing ring and the benzyl (B1604629) ring) can engage in π-stacking interactions with other aromatic systems. These interactions can play a significant role in the packing of the molecules in the solid state and in the recognition of aromatic guest molecules.

The interplay of these non-covalent forces will dictate the self-assembly behavior and the host-guest chemistry of this compound.

Supramolecular Self-Assembly and Ordered Architectures Formed by this compound

The combination of the boronic acid's dimerization motif and the additional hydrogen bonding and π-stacking capabilities of the benzylcarbamoyl group suggests that this compound could self-assemble into a variety of ordered architectures.

Based on studies of other ortho-substituted phenylboronic acids, the following self-assembly patterns can be anticipated:

Dimeric Structures: The fundamental building block is likely to be the hydrogen-bonded dimer formed by the boronic acid groups. psu.edursc.org

Ribbons and Sheets: These dimers can further assemble into one-dimensional ribbons or two-dimensional sheets through intermolecular hydrogen bonds involving the amide groups and potentially C-H···O interactions. nih.govnih.gov

Helical Structures: The chirality introduced by the non-planar conformation of the molecule could potentially lead to the formation of helical supramolecular polymers.

The specific architecture adopted will depend on factors such as the solvent used for crystallization and the presence of any guest molecules.

Table 1: Hydrogen Bonding in the Crystal Structures of Related Phenylboronic Acid Derivatives

CompoundHydrogen Bond TypeDonor-Acceptor Distance (Å)Reference
3-Aminophenylboronic acid monohydrateO-H···O2.758 nih.gov
N-H···O3.066 nih.gov
4-Cyanophenylboronic acid with 1,10-phenanthrolineO-H···N- nih.gov

This table provides examples of hydrogen bond distances in related compounds to illustrate the types of interactions that could be expected in the crystal structure of this compound.

Host-Guest Chemistry and Complexation with Specific Substrates

The boronic acid moiety makes this compound a prime candidate for host-guest chemistry, particularly for the complexation of diol-containing substrates.

Saccharide Recognition: The primary application of boronic acids in host-guest chemistry is for the recognition of saccharides. nih.gov The binding affinity and selectivity for different saccharides are influenced by the pH of the medium and the electronic and steric properties of the boronic acid. The benzylcarbamoyl group could influence selectivity through secondary interactions with the saccharide.

Complexation of other Diols: Other molecules containing 1,2- or 1,3-diols, such as catechols and some nucleotides, can also be complexed. nih.gov

Inclusion of Guest Molecules: The cavity formed by the benzylcarbamoyl group could potentially accommodate small guest molecules through hydrophobic and π-stacking interactions.

The binding of a guest molecule can often be detected by spectroscopic methods, such as NMR or fluorescence spectroscopy, if the host molecule is suitably designed with a reporter group.

Table 2: Binding Affinities of Phenylboronic Acid Derivatives for Saccharides

Boronic Acid DerivativeSaccharideBinding Constant (K / M⁻¹)ConditionsReference
Phenylboronic acidD-Fructose3.8 (log K)0.5 M NaCl researchgate.net
Phenylboronic acidD-Glucose-- researchgate.net
2-Acetylbenzeneboronic acid derivativeLysozyme-- researchgate.net

This table illustrates the binding affinities of related boronic acids for diol-containing molecules, providing a basis for estimating the potential binding behavior of this compound.

Allosteric Effects and Conformational Changes Induced by Ligand Binding

Allosteric regulation, where binding at one site on a molecule influences the binding or activity at a distant site, is a key principle in biological systems and is increasingly being exploited in the design of synthetic receptors.

In the context of this compound, the binding of a diol to the boronic acid group could induce a conformational change in the benzylcarbamoyl group. This could occur through several mechanisms:

Change in Hybridization: Upon binding a diol, the boron atom changes from a trigonal planar (sp²) to a tetrahedral (sp³) hybridization state. This change in geometry can alter the steric and electronic interactions with the ortho-substituent.

Alteration of Intramolecular Interactions: The formation of a boronate ester will disrupt any intramolecular hydrogen bonding between the boronic acid and the amide group, leading to a conformational rearrangement.

Transmission of Electronic Effects: The binding event can alter the electronic properties of the phenyl ring, which could be transmitted to the benzylcarbamoyl group.

This ligand-induced conformational change could be harnessed to create allosteric receptors where, for example, the binding of a saccharide at the boronic acid site modulates the binding of another guest at the benzylcarbamoyl site. Such systems could have applications in the development of sophisticated sensors and molecular switches.

Computational and Theoretical Studies of 2 Benzylcarbamoyl Benzeneboronic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-(Benzylcarbamoyl)benzeneboronic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the ground state properties of medium-sized organic molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to find the most stable (lowest energy) three-dimensional arrangement of its atoms.

These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT provides access to key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. DFT is also instrumental in mapping reaction pathways by locating and characterizing the energetics of transition states, which are the energy maxima along a reaction coordinate. Studies on related N-benzylbenzamide derivatives have successfully used DFT to determine the most stable structures from among various conformers. bohrium.com

ParameterCalculated ValueUnit
Geometric Parameters
C-B Bond Length1.55Å
B-O Bond Length1.37Å
N-C (Amide) Bond Length1.34Å
C=O (Amide) Bond Length1.24Å
Electronic Properties
HOMO Energy-6.8eV
LUMO Energy-1.5eV
HOMO-LUMO Gap5.3eV
Dipole Moment3.5Debye
Note: The data in this table is hypothetical and representative of typical values obtained from DFT (B3LYP/6-31G) calculations for illustrative purposes.*

For situations demanding higher accuracy, ab initio (Latin for "from the beginning") methods are employed. These methods are based on first principles without the use of empirical parameters. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) theory provide a more rigorous treatment of electron correlation than standard DFT functionals.

While computationally more expensive, these methods serve as a benchmark for DFT results. They are particularly useful for calculating precise interaction energies, such as the strength of intramolecular hydrogen bonds, which are likely present in this compound between the boronic acid's hydroxyl group and the amide oxygen. nih.gov For example, studies on similar o-(N,N-dialkylaminomethyl)arylboronates have shown that MP2 methods can accurately distinguish between dative N→B bonds and B-O-H⋯N hydrogen bonds, a subtlety that some DFT functionals may struggle with. nih.gov

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis involves systematically exploring the molecule's potential energy surface (PES). This is achieved by calculating the energy of the molecule as a function of its dihedral angles. By rotating key bonds, a map of low-energy conformers (local minima on the PES) and the transition states that separate them can be generated. Such analysis is critical because different conformers can exhibit distinct biological activities or physical properties. For arylboronic acids, it has been shown that considering the various conformations of the hydroxyl groups is necessary for accurate calculations. mdpi.comresearchgate.net The syn- and anti-arrangements of the boronic acid's -OH groups, along with the rotation of the benzyl (B1604629) and amide moieties, would be key features to investigate.

ConformerDihedral Angle (O=C-N-C)Relative Energy (kcal/mol)Note
A 180° (trans)0.00Global Minimum
B 0° (cis)+3.5Local Minimum
C 90°+15.2Transition State
Note: The data in this table is hypothetical, illustrating a simplified potential energy scan around the amide bond.

Molecular Dynamics Simulations to Investigate Solvation Effects and Dynamic Behavior

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a biological or solution-phase environment. MD simulations model the molecule and its surroundings (e.g., thousands of water molecules) using classical mechanics and force fields. youtube.comyoutube.com

An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water. nih.govresearchgate.net It would show the formation and breaking of hydrogen bonds between the polar boronic acid and amide groups and the surrounding water molecules. nih.gov This provides insight into its solubility and how its conformation might change upon solvation. Furthermore, analyzing the trajectory of the simulation allows for the calculation of dynamic properties like the root-mean-square fluctuation (RMSF) of atoms, highlighting the most flexible regions of the molecule.

Prediction of Spectroscopic Properties and Reactivity Parameters

Computational methods can predict various spectroscopic signatures, which is invaluable for identifying and characterizing a molecule.

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in the interpretation of experimental spectra. researchgate.net

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. researchgate.net This helps in assigning specific peaks in an experimental spectrum to the vibrations of particular functional groups (e.g., the C=O stretch of the amide, the O-H stretch of the boronic acid).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible range. nih.gov This allows for the prediction of the λmax values.

Beyond spectroscopy, reactivity parameters can be derived from the electronic structure. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, indicating electron-rich (red) and electron-poor (blue) regions. These sites are predictive of where the molecule might undergo nucleophilic or electrophilic attack, respectively.

Spectroscopic PropertyPredicted ValueExperimental Value
¹H NMR
-OH (Boronic Acid)δ 8.5 ppmδ 8.4 ppm
-NH (Amide)δ 9.2 ppmδ 9.1 ppm
IR Spectroscopy
C=O Stretch1675 cm⁻¹1670 cm⁻¹
O-H Stretch3350 cm⁻¹3345 cm⁻¹
UV-Vis
λmax254 nm252 nm
Note: This table contains plausible, hypothetical data to illustrate the comparison between predicted and experimental values. Actual experimental data is not available from the search results.

In Silico Design and Prediction of Novel Derivatives and Analogues

One of the most powerful applications of computational modeling is the in silico design of new molecules. researchgate.netresearchgate.net Starting with the validated computational model of this compound as a scaffold, researchers can systematically modify its structure on the computer. For example, different substituents could be added to the phenyl or benzyl rings.

For each new virtual derivative, the computational methods described above can be used to rapidly predict its properties. A researcher could screen a virtual library of hundreds of analogues to see how substitutions affect key parameters like the HOMO-LUMO gap, dipole moment, or conformational preferences. researchgate.net This high-throughput screening allows for the identification of promising candidates with potentially enhanced activity or improved physical properties, thereby guiding and prioritizing synthetic efforts toward the most promising targets. nih.gov

Advanced Analytical Methodologies for Characterization in Research Settings

Spectroscopic Techniques for Detailed Structural and Electronic Elucidation

No published studies detailing 2D-NMR (such as COSY, HSQC, HMBC) or Solid-State NMR analyses for 2-(Benzylcarbamoyl)benzeneboronic acid could be located. While these techniques are powerful for elucidating the structure and conformation of boronic acids, specific applications to this compound are not documented.

Specific Infrared (IR) and Raman spectra for this compound are not available in the referenced literature. Such analyses would be crucial for understanding the interactions of the boronic acid, amide, and benzyl (B1604629) functional groups, particularly regarding intra- and intermolecular hydrogen bonding.

There are no specific high-resolution mass spectrometry studies for this compound reported. This technique would be essential for confirming its elemental composition and for monitoring its formation or consumption in chemical reactions.

X-ray Crystallography for Precise Determination of Molecular Geometry and Intermolecular Interactions

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography would provide definitive information on its three-dimensional structure, bond lengths, bond angles, and packing in the solid state.

Chromatographic and Electrophoretic Methods for Purity Profiling and Separation in Complex Reaction Mixtures

While general HPLC methods for the separation of various boronic acids exist, specific protocols for the purity profiling and separation of this compound are not described in the literature.

Microcalorimetry and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

No studies employing microcalorimetry or ITC to investigate the binding thermodynamics of this compound with any binding partners have been found.

Based on a comprehensive search of available scientific literature, there is no specific research data or published studies on the use of surface-sensitive spectroscopies, such as X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM), for the interfacial analysis of the compound This compound .

Therefore, it is not possible to provide the detailed research findings and data tables for the requested section:

7.5. Surface-Sensitive Spectroscopies (e.g., XPS, AFM) for Interfacial Studies (if applicable)

Generating content for this section would require speculating on hypothetical applications and results, which would not adhere to the principles of scientific accuracy and reliance on documented research.

Advanced Derivatization Strategies and Analogue Synthesis for Functional Exploration

Synthesis of Boronate Esters and Anhydrides of 2-(Benzylcarbamoyl)benzeneboronic acid for Modulated Reactivity

Boronic acids are known for their ability to reversibly form esters with diols and to dehydrate to form anhydrides. sigmaaldrich.com These transformations are crucial for modulating the reactivity and stability of the boronic acid moiety.

Boronate Esters: The synthesis of boronate esters from this compound is typically achieved through condensation with a diol, such as pinacol (B44631) (2,3-dimethyl-2,3-butanediol), often in an appropriate solvent. These esters, like the commonly used pinacol esters, offer enhanced stability, are generally stable to air and chromatography, and are highly suitable for spectroscopic analysis. sigmaaldrich.com They are frequently employed in cross-coupling reactions where the free boronic acid might be incompatible with the reaction conditions. sigmaaldrich.com For instance, N-methyliminodiacetic acid (MIDA) protected boronate esters represent a class of reagents that are stable under anhydrous cross-coupling conditions and can be easily deprotected using mild aqueous base. sigmaaldrich.com

Anhydrides: Phenylboronic acids can spontaneously form cyclic anhydrides, known as boroxines, upon dehydration in dry air. nih.gov For this compound, this process would involve the condensation of three molecules to form a six-membered ring with alternating boron and oxygen atoms. This transformation alters the Lewis acidity and reactivity of the boron center.

Table 1: Key Derivatives of this compound
Derivative TypeGeneral StructureKey FeaturesTypical Synthesis Method
Pinacol Boronate EsterAryl-B(O-C(CH₃)₂)₂Increased stability, compatible with various reaction conditions, soluble in organic solvents.Reaction of the boronic acid with pinacol, often with removal of water.
Boroxine (B1236090) (Anhydride)(Aryl-B-O)₃Cyclic trimer, formed by dehydration, alters Lewis acidity.Dehydration of the boronic acid, can occur spontaneously in dry air. nih.gov

Systematic Modifications of the Benzyl (B1604629) Moiety for Structure-Reactivity Relationship (SRR) Studies

Systematic modification of the benzyl group is a classic strategy for probing structure-reactivity relationships (SRR). By introducing various substituents onto the phenyl ring of the benzyl moiety, one can systematically alter the electronic and steric properties of the entire molecule.

The electronic nature of the substituent (electron-donating or electron-withdrawing) can influence the acidity of the N-H proton of the amide, the electron density at the carbonyl carbon, and even the Lewis acidity of the distant boronic acid group through inductive and resonance effects. For example, installing an electron-withdrawing group like a nitro group (NO₂) at the para-position of the benzyl ring would decrease the electron density throughout the system, potentially increasing the boronic acid's Lewis acidity. Conversely, an electron-donating group like a methoxy (B1213986) group (OCH₃) would have the opposite effect. These changes can have a profound impact on the molecule's binding affinities and reactivity in catalytic cycles like the Suzuki-Miyaura cross-coupling reaction. researchgate.net

Table 2: Hypothetical Benzyl Moiety Modifications and Expected Impact
Substituent on Benzyl RingPositionExpected Impact on ReactivityRationale
-OCH₃ (Methoxy)paraDecrease in Lewis acidity of boronic acid.Electron-donating group increases electron density on the aromatic ring attached to the boron.
-NO₂ (Nitro)paraIncrease in Lewis acidity of boronic acid.Strong electron-withdrawing group decreases electron density on the aromatic ring attached to the boron.
-CF₃ (Trifluoromethyl)paraSignificant increase in Lewis acidity.Potent electron-withdrawing group via induction.
-CH₃ (Methyl)orthoPotential change in conformational preference.Steric hindrance may alter the orientation of the benzyl group relative to the amide.
Table 3: Impact of Amide Linkage Modifications
ModificationStructural ConsequenceImpact on Intramolecular InteractionsPotential Reactivity Change
N-MethylationLoss of N-H hydrogen bond donor; potential for steric twist.Prevents formation of intramolecular N-H···O hydrogen bonds.Increased reactivity of the carbonyl if amide is twisted. emorychem.science
Thioamide substitution (C=O to C=S)Increased bond lengths and altered electronic properties.Altered hydrogen bonding capability and dipole moment.Can be used to selectively activate a specific amide bond in a polyamide. nih.gov
Introduction of α-substituents on benzyl groupSteric crowding around the amide bond.Forces conformational changes to relieve strain.Can induce amide bond twisting, enhancing reactivity. nih.gov

Incorporation into Polymeric Structures and Macromolecular Architectures

Phenylboronic acid (PBA) and its derivatives are valuable functional monomers for the creation of "smart" polymers that respond to specific stimuli, such as pH or the presence of diols like glucose. nih.gov The incorporation of this compound into polymeric structures can be achieved by first introducing a polymerizable group, such as a vinyl or acryloyl moiety, onto the molecule.

For example, a vinyl group could be added to the benzyl ring, creating a styrene-type monomer. This functionalized monomer can then be copolymerized with other monomers (e.g., N-isopropylacrylamide) to create complex macromolecular architectures like block copolymers or hydrogels. nih.gov The resulting polymers possess pendant boronic acid groups that can form reversible covalent bonds with diols. This property is the foundation for developing glucose-responsive materials for drug delivery systems and scaffolds for tissue engineering. nih.gov

Design and Synthesis of Fluorescent or Chromogenic Analogues for Sensing Applications

The boronic acid functional group is a cornerstone for the design of chemical sensors, particularly for carbohydrates. The strategy involves coupling the boronic acid recognition event to a change in an optical signal (fluorescence or color).

To create a fluorescent analogue of this compound, the non-signaling benzylamine (B48309) portion can be replaced with a fluorescent amine, such as an aminomethyl derivative of pyrene (B120774) or anthracene, during the initial amide synthesis. In the resulting molecule, the fluorophore is in close proximity to the boronic acid. When the boronic acid binds to a target analyte like glucose, the change in its hybridization state from sp² to sp³ alters the local electronic environment. nih.gov This perturbation can affect the fluorescence properties of the nearby fluorophore through mechanisms like photoinduced electron transfer (PET), leading to a detectable change in fluorescence intensity or wavelength. google.com This principle allows for the rational design of sensors for biologically important polyols.

Table 4: Strategies for Fluorescent/Chromogenic Analogue Synthesis
Signaling MoietyAttachment StrategySensing MechanismPotential Application
PyreneReplace benzylamine with 1-(aminomethyl)pyrene in the amide synthesis.Analyte binding to boronic acid modulates pyrene fluorescence via PET.Fluorescence-based sugar sensing. google.com
AnthraceneReplace benzylamine with 9-(aminomethyl)anthracene.Similar to pyrene, analyte binding causes a change in fluorescence emission.Detection of polyols in aqueous solutions.
Azobenzene (B91143)Incorporate an azobenzene unit into the benzyl moiety.Binding event at the boronic acid could influence the cis-trans isomerization of the azobenzene, leading to a color change.Chromogenic sensing.

Emerging Applications in Chemical Biology and Advanced Materials Excluding Clinical and Therapeutic Contexts

2-(Benzylcarbamoyl)benzeneboronic acid as a Chemical Probe for Investigating Biological Recognition Mechanisms

The strategic placement of a benzylcarbamoyl group at the ortho position to the boronic acid moiety in this compound introduces specific steric and electronic features that can be exploited to probe and understand molecular recognition events at a detailed level.

Investigation of Enzyme Active Site Interactions (mechanistic focus)

While direct studies on this compound are emerging, the broader class of arylboronic acids is well-established as potent inhibitors of various enzymes, particularly serine proteases. The mechanism of inhibition typically involves the formation of a stable, tetrahedral adduct between the boronic acid and a key active site serine residue, mimicking the transition state of substrate hydrolysis. researchgate.net The benzylcarbamoyl group in this compound can further influence these interactions. Its size and potential for hydrogen bonding and hydrophobic interactions can lead to enhanced affinity and selectivity for specific enzyme active sites.

The interaction is not merely a simple covalent bond formation. The phenyl ring and the benzylcarbamoyl substituent can engage in various non-covalent interactions with amino acid residues lining the active site pocket, such as hydrophobic interactions, π-stacking, and hydrogen bonds. rsc.org These secondary interactions are crucial for the initial binding and proper orientation of the boronic acid group for subsequent covalent interaction with the catalytic serine. The ortho-substitution is known to influence the Lewis acidity of the boron atom, which in turn affects the stability of the resulting enzyme-inhibitor complex. bohrium.com

For instance, in a hypothetical interaction with a chymotrypsin-like serine protease, the benzyl (B1604629) group could occupy the hydrophobic S1 pocket, while the carbamoyl (B1232498) moiety could form hydrogen bonds with the enzyme's backbone, thus positioning the boronic acid for optimal interaction with the catalytic serine.

Non-Covalent Binding Studies with Proteins and Nucleic Acids at a Molecular Level

Beyond enzymatic inhibition, this compound can participate in non-covalent binding with a range of biomolecules, including proteins and nucleic acids. Phenylboronic acids are known to interact with the diol-containing side chains of certain amino acids, such as serine, and can also engage in interactions with the ribose units of nucleic acids. nih.govacs.org

The benzylcarbamoyl substituent plays a significant role in modulating these non-covalent interactions. It can enhance binding affinity and specificity through several mechanisms:

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic surface that can interact with nonpolar regions of proteins or the nucleobases of DNA and RNA.

Hydrogen Bonding: The amide linkage (-CONH-) is a classic hydrogen bond donor and acceptor, allowing for specific interactions with appropriate functional groups on the biomolecule.

Steric Influence: The bulk of the substituent can direct the binding to specific clefts or grooves on the surface of a protein or nucleic acid.

Studies on related phenylboronic acid derivatives have shown that such non-covalent interactions can be strong enough for applications like protein labeling and sensing. nih.gov For example, the complexation of phenylboronic acid with fluorescent dyes has been shown to enhance their affinity for proteins like bovine serum albumin. nih.gov While specific data for this compound is not yet widely available, the principles derived from these studies are directly applicable.

Table 1: Potential Non-Covalent Interactions of this compound with Biomolecules

Interacting Moiety on BiomoleculeType of Interaction with this compoundPotential Significance
Hydrophobic amino acid residuesHydrophobic interaction with the benzyl groupEnhanced binding affinity and specificity to protein pockets.
Polar amino acid residues (e.g., Ser, Thr, Asn, Gln)Hydrogen bonding with the carbamoyl groupDirectional interactions contributing to binding orientation.
Ribose in RNA/DNAReversible covalent boronate ester formation with diolsProbing nucleic acid structure and recognition.
Aromatic nucleobases (e.g., A, G, C, T)π-stacking with the phenyl and benzyl ringsStabilization of binding to nucleic acids.

Development of Responsive Materials and Sensors Based on this compound

The ability of the boronic acid group to form reversible covalent bonds with diols is the cornerstone for the development of smart materials that respond to specific chemical stimuli.

pH-Responsive Hydrogels and Polymers

Phenylboronic acid-containing polymers are extensively used to create pH-responsive hydrogels. nih.gov The principle lies in the equilibrium between the uncharged, trigonal planar boronic acid and the charged, tetrahedral boronate ester formed upon binding with a diol. This equilibrium is highly pH-dependent. At acidic pH, the boronic acid form is favored, leading to dissociation of the crosslinks and dissolution of the hydrogel. As the pH increases, the formation of the boronate ester is favored, resulting in gelation.

Incorporating this compound into a polymer backbone can create hydrogels with tunable properties. The benzylcarbamoyl group can influence the pKa of the boronic acid, thereby shifting the pH range of the gel-sol transition. Furthermore, the hydrophobic and hydrogen-bonding capabilities of the substituent can lead to the formation of secondary, non-covalent crosslinks within the hydrogel network, enhancing its mechanical strength and stability. mdpi.comnih.gov

For example, a hydrogel formed from a copolymer of acrylamide (B121943) and a monomeric version of this compound with a diol-containing polymer like polyvinyl alcohol (PVA) would be expected to exhibit a sharp response to pH changes.

Chemo-sensors for Specific Analytes (mechanistic principles)

The interaction of boronic acids with diols can be coupled with a signaling mechanism, such as a change in fluorescence or color, to create chemosensors. nih.gov The general principle involves a change in the electronic properties of a fluorophore or chromophore upon the binding of a diol to an adjacent boronic acid group.

In the case of this compound, it can be incorporated into a sensor system in several ways:

Fluorophore Quenching/Enhancement: The boronic acid can act as a quencher for a nearby fluorophore through photoinduced electron transfer (PET). nih.gov Upon binding to a diol analyte (like glucose), the formation of the boronate ester can inhibit the PET process, leading to a "turn-on" fluorescence signal. The benzylcarbamoyl group can influence the efficiency of this process and provide additional binding sites for the analyte, enhancing selectivity.

Analyte Displacement Assays: A fluorescently tagged diol can be pre-complexed with the boronic acid. The addition of a non-fluorescent analyte diol will displace the fluorescent one, causing a change in the fluorescence signal.

Self-Assembled Sensors: The compound can be used as a building block in self-assembled sensor systems where the binding of an analyte triggers a change in the assembly's optical properties. rsc.org

Table 2: Mechanistic Principles of Chemosensors Based on Phenylboronic Acid Derivatives

Sensing MechanismPrinciple of OperationRole of this compound
Photoinduced Electron Transfer (PET)Analyte binding to the boronic acid modulates the electron transfer between the boronic acid and a fluorophore, causing a change in fluorescence. nih.govThe boronic acid acts as the recognition site and part of the PET system. The benzylcarbamoyl group can tune the electronic properties and analyte affinity.
Intramolecular Charge Transfer (ICT)Analyte binding alters the electron-donating or -withdrawing properties of the boronic acid group, leading to a shift in the emission wavelength of an ICT fluorophore.The boronic acid is the analyte binding site that perturbs the ICT process.
Analyte DisplacementA fluorescently labeled competitor binds to the boronic acid. The target analyte displaces the competitor, leading to a change in fluorescence.The boronic acid serves as the reversible binding site for both the competitor and the analyte.

Role in Bioconjugation Chemistry as a Versatile Linker for Probe Development (excluding drug delivery)

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a fundamental tool in chemical biology. arizona.edu Ortho-substituted phenylboronic acids, including structures analogous to this compound, have emerged as valuable reagents in this field due to their unique reactivity. nih.govnih.gov

The presence of a carbonyl or a similar functional group ortho to the boronic acid can significantly accelerate condensation reactions with nucleophiles like hydrazines or aminooxy groups, which are common handles for bioconjugation. nih.govnih.gov This rate enhancement is attributed to the intramolecular catalysis by the boronic acid.

While this compound itself does not have a reactive handle for direct bioconjugation in its native form, it can be chemically modified to incorporate one. For example, the benzyl group could be functionalized with a maleimide (B117702) or an alkyne for click chemistry. The resulting bifunctional linker would then possess a boronic acid moiety for interaction with diols and a reactive group for covalent attachment to a protein or other biomolecules.

Such a linker could be used to:

Develop Affinity Probes: A probe molecule (e.g., a fluorophore or a biotin (B1667282) tag) can be attached to a biomolecule via the linker. The boronic acid part of the linker can then mediate interactions with other molecules, allowing for the study of ternary complexes.

Construct Protein-Protein Conjugates: Two different proteins can be linked together, with the boronic acid linker providing a site for further interactions or sensing capabilities. bohrium.com

Immobilize Proteins: Proteins can be attached to a solid support functionalized with diols via the boronic acid linker, creating biosensors or affinity chromatography materials.

Research Findings on this compound in Advanced Materials Remain Elusive

Despite a comprehensive search of scientific literature for the integration of the chemical compound This compound into supramolecular gels and self-healing materials, no specific research findings detailing its application in these areas could be identified.

The investigation sought to uncover detailed information regarding the role of this compound in the formation of supramolecular gel networks and its contribution to the self-healing properties of advanced materials. The intended focus was on the non-clinical and non-therapeutic applications within chemical biology and materials science.

The general field of boronic acid chemistry is rich with examples of their use in creating dynamic and responsive materials. Phenylboronic acids, as a class, are well-documented for their ability to form reversible covalent bonds, known as boronate esters, with diol-containing polymers such as polyvinyl alcohol (PVOH). This dynamic bonding is the fundamental principle behind the formation of many stimuli-responsive and self-healing hydrogels. The equilibrium of this esterification is often sensitive to pH, allowing for tunable material properties.

The unique structure of this compound, featuring an ortho-substituted benzylcarbamoyl group, suggests the potential for intramolecular interactions that could influence its reactivity and the properties of any resulting materials. Specifically, the amide group in close proximity to the boronic acid moiety could engage in intramolecular hydrogen bonding or coordination with the boron atom. This type of intramolecular assistance is known in some boronic acid derivatives to stabilize the boronate ester, enabling gel formation at or near neutral pH, a desirable characteristic for many biological and material applications.

While the broader family of boronic acids continues to be a fertile area of research for the development of smart materials, the specific compound of interest, this compound, does not appear to have been explored or reported in this particular scientific context to date. Therefore, an article on its emerging applications in supramolecular gels and self-healing materials as per the specified outline cannot be generated at this time.

Future Research Directions and Perspectives in the Chemistry of 2 Benzylcarbamoyl Benzeneboronic Acid

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The synthesis of arylboronic acids has traditionally relied on methods such as the reaction of organometallic reagents with borate (B1201080) esters. nih.gov However, future research is increasingly directed towards more sustainable and efficient synthetic strategies.

Unconventional Synthetic Routes:

C-H Borylation: Direct C-H borylation, catalyzed by transition metals like iridium or rhodium, presents a highly atom-economical route to arylboronic acids. nih.gov Future work could focus on developing catalysts that can selectively functionalize the C-H bond ortho to the directing carbamoyl (B1232498) group, potentially offering a more direct synthesis of 2-(Benzylcarbamoyl)benzeneboronic acid from readily available precursors.

Flow Chemistry: The use of flow chemistry for the synthesis of boronic acids can offer improved safety, scalability, and control over reaction parameters. nih.gov This methodology could be particularly advantageous for managing potentially unstable intermediates.

Metal-Free Borylation: The development of metal-free borylation methods, utilizing radical-based pathways or other novel activation strategies, is a growing area of interest. nih.govnih.gov Exploring such routes for the synthesis of this compound would align with the principles of green chemistry by avoiding heavy metal catalysts.

Sustainable Methodologies: The principles of green chemistry are becoming increasingly important in synthetic chemistry. Future research in the synthesis of this compound should prioritize the use of:

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalytic Approaches: Emphasizing catalytic methods over stoichiometric reagents to minimize waste. nih.gov

Energy Efficiency: Developing reactions that proceed under milder conditions, such as room temperature, to reduce energy consumption. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Direct C-H Borylation High atom economy, direct functionalization.Catalyst development for high regioselectivity.
Flow Chemistry Enhanced safety, scalability, and control.Optimization of reaction conditions in flow reactors.
Metal-Free Borylation Avoidance of heavy metal contamination.Discovery of novel activation methods.
Sustainable Solvents Reduced environmental impact.Identification of effective and benign solvent systems.

Discovery of Novel Reactivity Patterns and Catalytic Cycles

The ortho-benzylcarbamoyl group is not merely a passive substituent; its proximity to the boronic acid can lead to unique reactivity through intramolecular interactions.

Novel Reactivity:

Intramolecular Coordination: The carbonyl oxygen of the amide can interact with the vacant p-orbital of the boron atom, forming an intramolecular dative bond. researchgate.net This interaction can modulate the Lewis acidity and reactivity of the boronic acid. Computational studies have shown that such intramolecular coordination can be significant, influencing the compound's conformation and properties. researchgate.netresearchgate.net

Bifunctional Catalysis: this compound has the potential to act as a bifunctional catalyst, where the boronic acid acts as a Lewis acid and the amide group participates in hydrogen bonding or other non-covalent interactions to activate substrates. This dual activation could enable novel and highly selective transformations. nih.gov

Radical Precursors: Arylboronic acids can serve as precursors to aryl radicals under oxidative conditions. nih.gov The influence of the ortho-benzylcarbamoyl group on the generation and subsequent reactivity of the corresponding aryl radical is an area ripe for exploration.

Catalytic Cycles: Future research should aim to design and investigate novel catalytic cycles that exploit the unique structure of this compound. For instance, its use as a catalyst in dehydrative reactions, such as direct amidation or esterification, could be enhanced by the ortho-amide group through substrate pre-organization. acs.orgrsc.org The development of catalytic cycles where the compound facilitates transformations that are challenging with simpler boronic acids would be a significant advancement.

Advancements in Computational Prediction and Machine Learning for this compound Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental design.

Computational Prediction:

DFT Studies: Density Functional Theory (DFT) can be employed to investigate the geometric and electronic structure of this compound, including the strength of the intramolecular B-O interaction and its effect on the compound's reactivity. researchgate.netbiorxiv.org Such studies can also be used to predict pKa values and reaction barriers for various transformations. biorxiv.org

Conformational Analysis: Understanding the conformational landscape of this compound is crucial for predicting its interaction with other molecules. Computational methods can provide valuable insights into the relative energies of different conformers. researchgate.net

Machine Learning:

Property Prediction: Machine learning models can be trained on datasets of boronic acids to predict various properties, such as catalytic activity, solubility, and toxicity. nih.govnih.govresearchgate.net By inputting molecular descriptors for this compound, these models could provide rapid predictions to guide its application.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis and application of this compound, potentially leading to higher yields and selectivities with fewer experiments.

Table 2 highlights key properties of boronic acids that can be targeted for computational and machine learning-based prediction.

Predicted PropertyComputational/ML MethodPotential Impact
Lewis Acidity DFT calculationsGuiding catalyst design and predicting reactivity.
pKa DFT with solvent modelsUnderstanding behavior in aqueous and biological systems.
Catalytic Activity Machine Learning (Regression models)Accelerating the discovery of new catalytic applications.
Solubility Machine Learning (ip-DNN)Informing formulation and application in various media. nih.gov
Binding Affinity Molecular Docking, DFTAiding in the design of inhibitors and sensors. biorxiv.org

Interdisciplinary Applications in Emerging Fields

The unique structural features of this compound make it a promising candidate for a range of interdisciplinary applications, particularly in advanced catalysis and next-generation materials.

Advanced Catalysis:

Asymmetric Catalysis: The chiral environment that could be created by the benzyl (B1604629) group and the potential for bifunctional activation make this compound an interesting scaffold for the development of new organocatalysts for asymmetric reactions.

Supramolecular Catalysis: The ability of the amide group to participate in hydrogen bonding could be exploited in the design of supramolecular catalytic systems where the catalyst and substrates are brought together through non-covalent interactions.

Next-Generation Materials:

Stimuli-Responsive Polymers: Arylboronic acids can form dynamic covalent bonds with diols, which is the basis for creating stimuli-responsive materials such as self-healing hydrogels. rsc.org The benzylcarbamoyl group could be used to tune the mechanical properties and responsiveness of such materials.

Sensors: The boronic acid moiety is a well-known recognition element for saccharides and other diol-containing molecules. nih.gov this compound could be incorporated into sensor platforms where the amide group modulates the binding affinity and selectivity.

Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, imparting specific recognition capabilities or catalytic activity. rsc.org

Table 3 outlines potential interdisciplinary applications for this compound.

Emerging FieldPotential ApplicationKey Feature Exploited
Advanced Catalysis Asymmetric OrganocatalysisChiral environment and bifunctional activation.
Next-Generation Materials Self-Healing HydrogelsDynamic covalent bonding of the boronic acid.
Chemical Biology Saccharide SensingReversible binding of the boronic acid to diols.
Nanotechnology Functionalized NanoparticlesSurface modification capabilities.

Challenges and Opportunities in the Broader Field of Ortho-Functionalized Arylboronic Acids

The field of ortho-functionalized arylboronic acids is rich with both challenges and opportunities that will shape the future research directions for compounds like this compound.

Challenges:

Synthesis: The synthesis of ortho-substituted arylboronic acids can be challenging due to steric hindrance and competing side reactions. researchgate.netreddit.com For example, ortho-substituents can influence the stability and reactivity in Suzuki-Miyaura cross-coupling reactions. researchgate.net

Protodeboronation: Arylboronic acids, particularly those with certain ortho-substituents, can be susceptible to protodeboronation, where the C-B bond is cleaved. reddit.comacs.org Developing strategies to mitigate this decomposition pathway is a key challenge. The use of protecting groups like MIDA (N-methyliminodiacetic acid) has been shown to stabilize boronic acids. nih.govresearchgate.net

Purification and Stability: The purification of boronic acids can sometimes be complicated by their tendency to form boroxines (cyclic anhydrides). Ensuring the long-term stability of these compounds is also a consideration.

Opportunities:

Novel Reactivity: The proximity of a functional group to the boronic acid moiety offers a powerful handle to control reactivity and selectivity in a way that is not possible with meta- or para-substituted analogues. nih.govacs.org This opens up opportunities for the discovery of new chemical transformations.

Catalyst Design: Ortho-functionalized arylboronic acids are excellent platforms for the design of new catalysts with tailored properties. The ortho-substituent can play a crucial role in the catalytic cycle, for instance, by acting as a directing group or participating in substrate activation. acs.orgrsc.org

Medicinal Chemistry: Boronic acids are a privileged scaffold in medicinal chemistry, with several approved drugs containing this functionality. nih.gov The ortho-benzylcarbamoyl group could be used to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. nih.gov

Materials Science: The ability to fine-tune the properties of materials by introducing specific functional groups on the arylboronic acid core presents significant opportunities for creating advanced materials with tailored characteristics. rsc.org

Q & A

Basic: What synthetic strategies are commonly employed for 2-(Benzylcarbamoyl)benzeneboronic acid, and how can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:
The synthesis typically involves coupling benzylamine derivatives with boronic acid-containing precursors. Key steps include:

  • Borylation : Introduce the boronic acid group via palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron) under inert conditions .
  • Carbamoyl Formation : React the intermediate with benzyl isocyanate or via carbodiimide-mediated coupling to install the benzylcarbamoyl group.
  • Optimization : Control temperature (e.g., 60–80°C for borylation), solvent polarity (THF or dioxane), and stoichiometry of reagents to minimize side reactions like boroxine formation. Use column chromatography with alternative stationary phases (e.g., Florisil) to avoid silica gel binding issues .

Basic: What purification challenges are associated with this compound, and how are they addressed?

Methodological Answer:
Challenges include:

  • Boroxin Formation : Dehydration at elevated temperatures leads to trimeric boroxins. Mitigate by purifying under mild conditions (room temperature, reduced pressure) and storing in anhydrous solvents .
  • Silica Gel Binding : Boronic acids often adhere irreversibly to silica. Use alternative purification methods like recrystallization (e.g., from ethanol/water mixtures) or reversed-phase chromatography .
  • Hygroscopicity : Handle compounds in a glovebox or under nitrogen to prevent hydrolysis.

Advanced: How can X-ray crystallography and Hirshfeld surface analysis resolve the molecular and supramolecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry. Single crystals can be grown via slow evaporation of acetonitrile or DMSO solutions .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) by analyzing crystallographic data. Tools like CrystalExplorer visualize interaction hotspots, critical for understanding packing behavior and stability .

Advanced: What is the role of this compound in Suzuki-Miyaura cross-coupling reactions, and how do catalytic systems influence outcomes?

Methodological Answer:

  • Mechanistic Role : The boronic acid moiety acts as a nucleophile, transmetallating with palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl or heteroaryl products.
  • Catalytic Optimization :
    • Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric control in coupling with hindered aryl halides.
    • Solvent Systems : Use toluene/water mixtures with Na₂CO₃ as a base to improve solubility and reaction efficiency .
    • Temperature : Reactions typically proceed at 80–100°C; microwave-assisted synthesis reduces time and side products.

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, ¹¹B) with mass spectrometry (HRMS) and IR. For example, a ¹¹B NMR peak near 30 ppm confirms boronic acid presence.
  • Crystallographic Cross-Check : Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) to validate stereochemistry .
  • Dynamic NMR : Use variable-temperature NMR to assess rotational barriers in carbamoyl groups if splitting anomalies arise.

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key markers should be identified?

Methodological Answer:

  • ¹H NMR : Look for benzyl protons (δ 4.3–4.5 ppm, CH₂), aromatic protons (δ 7.0–8.0 ppm), and boronic acid -OH (δ 5–6 ppm, broad if not deuterated).
  • ¹³C NMR : Carbamoyl carbonyl appears at δ 165–170 ppm.
  • IR Spectroscopy : Confirm C=O stretch (~1680 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ or [M+Na]⁺ adducts.

Advanced: How can the boronic acid moiety be structurally modified to enhance stability or reactivity for specific applications?

Methodological Answer:

  • Fluorination : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize the boronic acid via inductive effects, as seen in fluorinated analogs .
  • Protecting Groups : Use pinacol esters to prevent boroxine formation. Deprotect in situ with mild acids (e.g., HCl in THF) .
  • Hybrid Systems : Conjugate with polymers or nanoparticles to improve aqueous solubility and reduce hydrolysis.

Advanced: How to design experiments studying interactions with biological targets (e.g., enzymes or saccharides)?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) for saccharides by titrating the compound into a sugar solution .
  • Molecular Docking : Use software like AutoDock to model interactions with lectins or glycosidases. Validate with site-directed mutagenesis.
  • Enzymatic Assays : Test inhibition kinetics (e.g., Lineweaver-Burk plots) if the compound targets boronate-dependent enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylcarbamoyl)benzeneboronic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzylcarbamoyl)benzeneboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.